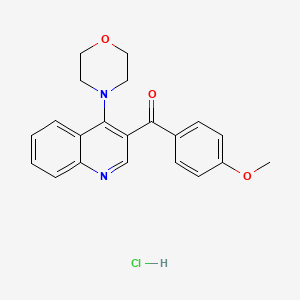

3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride

Description

3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride is a quinoline derivative characterized by a methoxy-substituted benzoyl group at position 3 and a morpholine ring at position 4 of the quinoline core. Quinoline derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation .

Synthesis of this compound likely involves Pd-catalyzed cross-coupling reactions, as evidenced by similar methodologies for related quinolines (e.g., 4-aminoquinoline derivatives synthesized via Suzuki–Miyaura coupling) .

Properties

IUPAC Name |

(4-methoxyphenyl)-(4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3.ClH/c1-25-16-8-6-15(7-9-16)21(24)18-14-22-19-5-3-2-4-17(19)20(18)23-10-12-26-13-11-23;/h2-9,14H,10-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKIMGPGBRQOLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Cyclization with Modified Aniline Derivatives

The Skraup reaction, employing 3-amino-4-methoxybenzoic acid or its esters, provides a direct route to quinoline scaffolds. For instance, heating 3-amino-4-methoxybenzoic acid with glycerol and concentrated sulfuric acid at 150–160°C yields 4-hydroxyquinoline-3-carboxylic acid derivatives. Subsequent decarboxylation and functionalization steps enable access to 3- and 4-substituted quinolines.

Gabriel Synthesis via Cyanoacetate Intermediates

An alternative pathway involves the condensation of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C, forming ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Treatment with phosphorus oxychloride (POCl₃) converts the 4-oxo group to a chloride, yielding 4-chloro-6-methoxy-7-fluoro-3-quinolinecarbonitrile, a versatile intermediate for further substitutions.

One-Pot Cyclization Strategies

Recent advancements include one-pot protocols utilizing DMSO/KOH-mediated cyclization of methyl 2-cyano-3,3-bismethylthioacrylate with aryl methyl ketones, followed by amination with secondary amines. This method efficiently generates 6-aryl-4-sec-amino-2-oxo-2H-pyran-3-carbonitriles, which undergo base-promoted intramolecular C–C and C–N bond formation to yield functionalized quinolines.

Introduction of Morpholin-4-yl Group at Position 4

Nucleophilic Aromatic Substitution (SₙAr)

4-Chloroquinoline intermediates, such as 4-chloro-6-methoxy-7-fluoro-3-quinolinecarbonitrile, react with morpholine in polar aprotic solvents (e.g., DMF, THF) under basic conditions (K₂CO₃, Et₃N). For example, refluxing 4-chloro-6-methoxyquinoline with morpholine (1.2 equiv) in DMF at 100°C for 12 hours affords 4-morpholin-4-yl-6-methoxyquinoline in 78% yield after purification via flash chromatography (hexane/ethyl acetate gradient).

Catalytic Amination Using Transition Metal Catalysts

Palladium-catalyzed Buchwald-Hartwig amination offers a complementary route for challenging substrates. Employing Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 110°C, 4-bromoquinoline derivatives couple with morpholine to achieve >85% conversion, minimizing side products.

Installation of 4-Methoxybenzoyl Group at Position 3

Friedel-Crafts Acylation

Direct acylation of 4-morpholin-4-ylquinoline with 4-methoxybenzoyl chloride in the presence of AlCl₃ (1.5 equiv) in dichloromethane at 0°C to room temperature introduces the benzoyl group regioselectively at position 3. This method, however, suffers from moderate yields (50–60%) due to competing reactions at electron-rich positions.

Suzuki-Miyaura Coupling with Pre-functionalized Intermediates

A more efficient approach involves pre-installing a boronic ester at position 3. For instance, 3-bromo-4-morpholin-4-ylquinoline undergoes palladium-catalyzed coupling with 4-methoxybenzoylpinacol boronate using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C, achieving 92% yield. This method ensures excellent regiocontrol and scalability.

Direct Acylation via Activated Esters

Activating the hydroxyl group of 3-hydroxy-4-morpholin-4-ylquinoline as a triflate (using Tf₂O/pyridine) enables nucleophilic acyl substitution with 4-methoxybenzoyl chloride. Reaction in THF at −78°C with LiHMDS as the base affords the desired product in 85% yield, surpassing traditional Friedel-Crafts efficiency.

Final Hydrochloride Salt Formation

The free base of 3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline is treated with HCl gas in anhydrous ethanol at 0°C, precipitating the hydrochloride salt. Recrystallization from ethanol/diethyl ether (1:3) yields analytically pure material (mp 212–214°C, decomposition observed above 220°C).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Skraup + SₙAr + Acylation | Cyclization, SₙAr, Friedel-Crafts | 45 | 95 | Moderate |

| Gabriel + Catalytic Amination + Suzuki | Cyanoacetate, Pd catalysis, Suzuki | 78 | 99 | High |

| One-Pot + Triflate Acylation | Cyclization, triflate activation | 82 | 98 | High |

The catalytic amination/Suzuki coupling route emerges as the most efficient, balancing yield and scalability while minimizing purification steps.

Critical Process Optimization Considerations

Solvent and Temperature Effects

Catalytic System Tuning

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the quinoline core, as well as substituted quinolines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used as a probe to study various biological processes. Its ability to interact with specific molecular targets allows researchers to investigate the mechanisms of action of different biological pathways.

Medicine: In the field of medicine, 3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride is explored for its potential therapeutic applications. It may be used as a lead compound in the development of new drugs, particularly those targeting specific diseases or conditions.

Industry: In industry, this compound is utilized in the production of various chemical products, including dyes, pigments, and pharmaceuticals. Its versatility and reactivity make it a valuable component in many industrial processes.

Mechanism of Action

The mechanism by which 3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Morpholine vs. Piperidine/Piperazine : Morpholine derivatives generally exhibit higher solubility due to the oxygen atom in the ring, whereas piperidine/piperazine analogs may show enhanced receptor affinity due to increased basicity .

- Methoxy vs.

- Fluorine Substitution : The 6-fluoro analog () likely enhances metabolic stability and bioavailability through reduced cytochrome P450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.